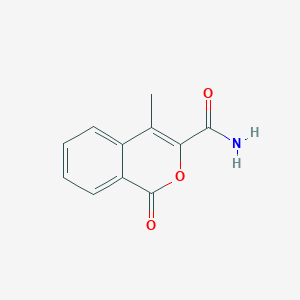
2-Amino-8-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-methoxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the second position and a methoxy group at the eighth position on the naphthalene ring, along with two ketone groups at the first and fourth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with methoxyamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: The amino and methoxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Amino-8-methoxynaphthalene-1,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial applications . The molecular targets include enzymes involved in redox reactions and cellular signaling pathways related to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxynaphthalene-1,4-dione: Similar structure but with a hydroxyl group instead of an amino group.
2-Methoxynaphthalene-1,4-dione: Similar structure but without the amino group.
2-Amino-3-methoxynaphthalene-1,4-dione: Similar structure but with the methoxy group at the third position.
Uniqueness
2-Amino-8-methoxynaphthalene-1,4-dione is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
56568-58-2 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-amino-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-6-8(13)5-7(12)11(14)10(6)9/h2-5H,12H2,1H3 |
Clave InChI |
ABVDHSIYAMZZLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C(=CC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


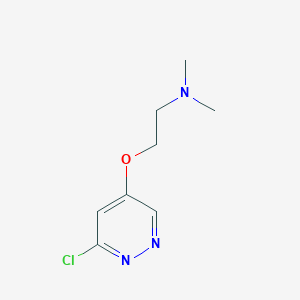
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
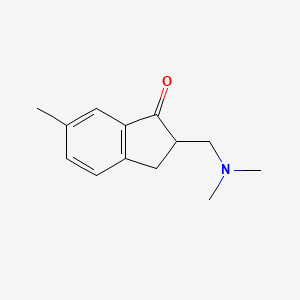
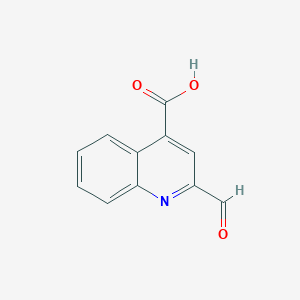
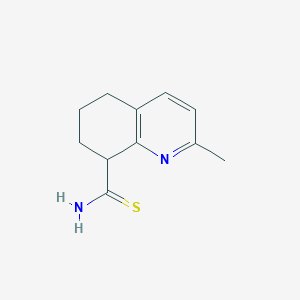
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)
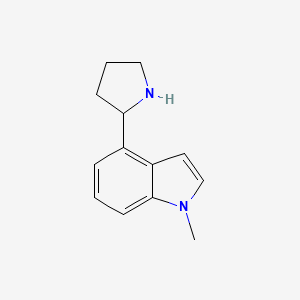
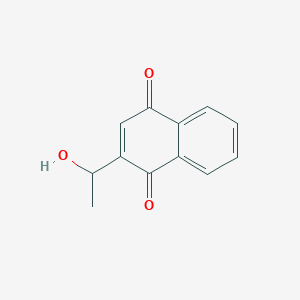


![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)
